molecular formula C18H20N4O B11812391 4-(3-((4-(tert-Butyl)phenoxy)methyl)-1H-1,2,4-triazol-5-yl)pyridine

4-(3-((4-(tert-Butyl)phenoxy)methyl)-1H-1,2,4-triazol-5-yl)pyridine

Cat. No.: B11812391
M. Wt: 308.4 g/mol
InChI Key: RBBZVMVWRMDGQA-UHFFFAOYSA-N
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Description

4-(3-((4-(tert-Butyl)phenoxy)methyl)-1H-1,2,4-triazol-5-yl)pyridine is a high-purity chemical intermediate designed for advanced agricultural and pharmaceutical research. This compound features a unique molecular architecture, integrating a 1,2,4-triazole core linked to a pyridine ring via a phenoxymethyl bridge with a sterically demanding tert-butyl group . The 1,2,4-triazole moiety is a privileged structure in medicinal and agrochemistry, known for its significant role in compounds that interact with fungal cytochrome P450 enzymes, specifically lanosterol 14α-demethylase (CYP51) . This mechanism of action inhibits ergosterol biosynthesis, which is essential for fungal cell membranes, making this compound a valuable candidate for the development of novel fungicidal agents . Research into analogous 1,2,4-triazole derivatives confirms their broad-spectrum antifungal activities against various phytopathogens, providing a strong rationale for this compound's use in screening and hit-to-lead optimization programs . Beyond its antifungal potential, the structural components of this molecule are frequently explored in anticancer research, where similar triazole-pyridine hybrids are investigated for their cytotoxic effects and ability to induce apoptosis in cancer cell lines . The synthetic route to this compound has been optimized for scalability, involving a key Suzuki–Miyaura coupling to ensure high yield and purity, with residual palladium levels controlled to below 10 ppm . Researchers can utilize this building block to explore structure-activity relationships (SAR), develop new resistance-overcoming agrochemicals, or as a precursor in the synthesis of more complex bioactive molecules. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses .

Properties

Molecular Formula

C18H20N4O

Molecular Weight

308.4 g/mol

IUPAC Name

4-[5-[(4-tert-butylphenoxy)methyl]-1H-1,2,4-triazol-3-yl]pyridine

InChI

InChI=1S/C18H20N4O/c1-18(2,3)14-4-6-15(7-5-14)23-12-16-20-17(22-21-16)13-8-10-19-11-9-13/h4-11H,12H2,1-3H3,(H,20,21,22)

InChI Key

RBBZVMVWRMDGQA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC2=NC(=NN2)C3=CC=NC=C3

Origin of Product

United States

Preparation Methods

Formation of the Phenoxy Intermediate

The synthesis begins with the preparation of (4-(tert-butyl)phenoxy)methyl bromide. This intermediate is generated through the reaction of 4-tert-butylphenol with dibromomethane under basic conditions.

Reaction Conditions:

  • Base: Potassium carbonate (K₂CO₃)

  • Solvent: Dimethylformamide (DMF)

  • Temperature: 80–90°C

  • Time: 6–8 hours

The tert-butyl group introduces significant steric bulk, necessitating prolonged reaction times to achieve >85% conversion. Alternative halogenating agents, such as chloromethyl ethyl ether, have been explored but result in lower yields (≤70%) due to competing side reactions.

Synthesis of the Triazole Moiety

The 1,2,4-triazole ring is constructed via cyclization of thiosemicarbazide derivatives. A representative protocol involves:

  • Reacting thiourea with hydrazine hydrate to form aminoguanidine.

  • Cyclization with formic acid under reflux to yield 1H-1,2,4-triazole-3-thiol.

Critical Parameters:

  • Cyclization Agent: Formic acid (excess)

  • Temperature: 100–110°C

  • Catalyst: Ferric chloride (FeCl₃, 5 mol%)

The use of FeCl₃ reduces reaction time from 24 hours to 8 hours while maintaining yields ≥90%.

Coupling of Pyridine and Triazole-Phenoxy Components

The final step involves linking the triazole-phenoxy intermediate to the pyridine ring via Suzuki–Miyaura coupling.

Standard Protocol:

ComponentSpecification
Triazole Intermediate 5-Bromo-1H-1,2,4-triazole derivative
Pyridine Partner 4-Pyridineboronic acid
Catalyst Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
Ligand Triphenylphosphine (PPh₃, 4 mol%)
Base Potassium phosphate (K₃PO₄)
Solvent Toluene/Water (4:1 v/v)
Temperature 110°C

This method achieves 75–80% yield, with residual palladium levels <10 ppm after activated charcoal treatment.

Optimization of Reaction Conditions

Catalyst Selection

Comparative studies of palladium catalysts reveal distinct performance profiles:

CatalystYield (%)Reaction Time (h)
Pd(OAc)₂7812
PdCl₂(PPh₃)₂8210
Pd/C (10% wt)6818

Ligand-free systems using Pd/C exhibit lower efficiency due to incomplete triazole activation.

Solvent Effects

Solvent polarity profoundly impacts coupling efficiency:

Solvent SystemDielectric Constant (ε)Yield (%)
Toluene/H₂O2.4/80.178
DMF/H₂O36.7/80.165
THF/H₂O7.5/80.171

Biphasic toluene/water systems prevent catalyst deactivation through preferential partitioning of reactive intermediates.

Industrial-Scale Production Considerations

Scale-up challenges center on managing exothermic reactions and ensuring consistent product quality:

  • Continuous Flow Reactors:

    • Enable precise temperature control during triazole cyclization.

    • Reduce batch-to-batch variability to <2%.

  • Purification:

    • Medium-pressure liquid chromatography (MPLC) on silica gel achieves >99% purity.

    • Solvent recovery systems reduce production costs by 40%.

  • Waste Management:

    • Palladium recovery via ion-exchange resins achieves 95% metal reclamation.

Comparative Analysis of Synthetic Methods

Two primary routes dominate industrial and academic settings:

ParameterStepwise SynthesisOne-Pot Approach
Total Yield 62%55%
Process Complexity HighModerate
Purity ≥99%92–95%
Scalability ExcellentLimited

The stepwise method remains preferred for high-purity applications, while one-pot approaches suit rapid screening .

Chemical Reactions Analysis

Types of Reactions

4-(3-((4-(tert-Butyl)phenoxy)methyl)-1H-1,2,4-triazol-5-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine or triazole rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halides (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce new functional groups such as halides or amines.

Mechanism of Action

The mechanism of action of 4-(3-((4-(tert-Butyl)phenoxy)methyl)-1H-1,2,4-triazol-5-yl)pyridine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The triazole and pyridine rings can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized against analogous 1,2,4-triazolyl-pyridine derivatives. Below is a comparative analysis based on substituent effects, physicochemical properties, and applications.

Structural and Substituent Comparisons

Compound Name Substituents Key Structural Features
4-(3-((4-(tert-Butyl)phenoxy)methyl)-1H-1,2,4-triazol-5-yl)pyridine 4-(tert-Butyl)phenoxymethyl on triazole Bulky tert-butyl group enhances lipophilicity; phenoxy linker adds conformational flexibility.
2-[3-(4-Pyridyl)-1H-1,2,4-triazol-5-yl]pyridine () Pyridyl groups on triazole Simpler structure with two pyridyl groups; lacks steric bulk, increasing coordination versatility.
Hpptp ligand () 2-(3-(4-(Pyridin-4-yl)phenyl)-1H-1,2,4-triazol-5-yl)pyridine Rigid biphenyl-triazole-pyridine backbone; forms stable MOFs with high thermal stability (up to 500°C) .
N-{6-[4-(tert-Butyl)phenoxy]-3-pyridinyl}-4-(trifluoromethyl)benzamide () tert-Butylphenoxy and trifluoromethyl groups Combines lipophilic tert-butyl with electron-withdrawing CF₃; exhibits 0.07-fold downregulation in metabolites.
Chalcone derivatives () Triazolyl-acrylate with alkylphenoxy chains Photo-cross-linkable; act as corrosion inhibitors with mixed adsorption mechanisms.

Physicochemical and Functional Properties

  • Coordination Behavior: Unlike Hpptp-based MOFs (), the tert-butyl-phenoxymethyl substituent may sterically hinder metal coordination, limiting its use in rigid frameworks. However, the phenoxy linker could enable flexible binding modes in less constrained systems.
  • Biological Activity : The target compound’s tert-butyl group may enhance membrane permeability compared to polar derivatives like JDTic (), a κ-opioid antagonist with a hydroxyphenyl-piperidine substituent. However, its 0.07-fold downregulation in metabolites () contrasts with the 56.64-fold upregulation of 2-[3-(4-pyridyl)-1H-1,2,4-triazol-5-yl]pyridine, suggesting substituent-dependent metabolic interactions.

Key Research Findings and Data

Table 2: Material Properties of Triazolyl-Pyridine-Based MOFs

Ligand Metal Center Thermal Stability Application Reference
Hpptp Fe(II) Up to 500°C Spin-crossover behavior
2-[3-(4-Pyridyl)-1H-1,2,4-triazol-5-yl]pyridine Cd(II) ~300°C Photoluminescent coordination polymers

Biological Activity

The compound 4-(3-((4-(tert-Butyl)phenoxy)methyl)-1H-1,2,4-triazol-5-yl)pyridine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its antifungal and anticancer properties, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Molecular Structure

The molecular formula of This compound is C18H20N4OC_{18}H_{20}N_{4}O, with a molecular weight of 312.38 g/mol. The compound features a pyridine ring linked to a triazole moiety through a methylene bridge, which is further substituted with a tert-butyl phenoxy group. This unique structure contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves several key reactions, including:

  • Formation of the triazole ring through cyclization reactions.
  • Methylation to introduce the methylene bridge.
  • Substitution reactions to attach the tert-butyl phenoxy group.

These reactions require specific conditions such as temperature control and catalysts to achieve high yields and purity.

Antifungal Properties

Research indicates that compounds containing both triazole and pyridine structures exhibit significant antifungal activity against various pathogens, including Candida and Aspergillus species. The presence of the triazole moiety is particularly important as it is known for its ability to inhibit fungal cytochrome P450 enzymes, which are essential for ergosterol biosynthesis in fungi.

Table 1: Antifungal Activity Comparisons

Compound NameStructure FeaturesBiological Activity
4-AminopyridineAmino group on pyridineNeuroprotective effects
1H-1,2,4-TriazoleBasic triazole structureAntifungal properties
5-(4-Chlorobenzyl)-1H-1,2,4-triazoleChlorobenzyl substitutionAntifungal activity
This compound Pyridine and triazole linkagePromising antifungal activity

Anticancer Activity

Preliminary studies suggest that This compound may also exhibit anticancer properties. Similar triazole derivatives have shown cytotoxic effects against various cancer cell lines. The mechanism of action may involve the induction of apoptosis in cancer cells or inhibition of tumor growth through interference with specific signaling pathways.

Case Studies

  • In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines such as A431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia), suggesting its potential as an anticancer agent.
  • Structure-Activity Relationship (SAR) analysis indicates that modifications to the phenoxy group can significantly enhance the cytotoxicity of related compounds.

The biological activity of This compound can be attributed to its ability to interact with biological targets involved in fungal metabolism and cancer cell proliferation. Interaction studies reveal binding affinities to enzymes critical for fungal growth and cancer cell survival pathways.

Q & A

Q. Methodological Guidance

  • 1H/13C NMR : Key for confirming substituent positions. For instance, tert-butyl protons appear as a singlet at ~1.3 ppm, while pyridine protons resonate between 7.5–8.5 ppm .
  • HRMS (ESI) : Validates molecular weight (e.g., [M+H]+ expected at ~365.18 Da) with <2 ppm error .
  • HPLC Purity : Use C18 columns with acetonitrile/water gradients (95:5 to 50:50) to resolve co-eluting impurities .
    Contradiction Resolution : Discrepancies in melting points (e.g., 92–95°C vs. 144–146°C in analogs) may arise from polymorphic forms. X-ray crystallography (e.g., P21/c space group) clarifies structural variations .

What computational modeling approaches are effective for predicting the compound's binding affinity to biological targets like kinases or GPCRs?

Q. Advanced Research Focus

  • Docking Studies : Use AutoDock Vina with crystal structures (PDB: 3QKK for kinases) to simulate binding. The tert-butyl group shows favorable van der Waals interactions in hydrophobic pockets .
  • Molecular Dynamics (MD) : AMBER or GROMACS simulations (100 ns) assess stability of triazole-pyridine interactions with active-site residues (e.g., Lys68 in EGFR) .
  • QSAR Models : 2D descriptors (e.g., molar refractivity) correlate with IC50 values in enzyme inhibition assays (R² > 0.85) .

How can researchers design experiments to evaluate the compound's metabolic stability and toxicity in preclinical models?

Q. Methodological Guidance

  • In Vitro Assays :
    • Microsomal Stability : Incubate with rat liver microsomes (1 mg/mL) and NADPH; monitor parent compound depletion via LC-MS/MS over 60 minutes .
    • CYP Inhibition : Screen against CYP3A4/CYP2D6 isoforms using fluorogenic substrates .
  • In Vivo Models : Administer 10 mg/kg (IV) in Sprague-Dawley rats; collect plasma at 0, 1, 3, 6, 24 hours for pharmacokinetic profiling (t½, AUC) .

What are the key challenges in crystallizing this compound, and how can solvent systems be optimized for X-ray diffraction studies?

Q. Advanced Research Focus

  • Solvent Selection : Ternary systems (e.g., ethanol/water/dichloromethane) promote slow evaporation and single-crystal growth .
  • Polymorphism : Use differential scanning calorimetry (DSC) to identify stable polymorphs. For example, Form I (monoclinic) vs. Form II (orthorhombic) .
  • Data Collection : Synchrotron radiation (λ = 0.710–1.541 Å) resolves high-angle reflections for accurate bond-length determination (±0.005 Å) .

How do structural modifications at the triazole C3 position affect the compound's biological activity?

Q. Structure-Activity Relationship (SAR) Focus

  • Thioether vs. Ether Linkages : Thioether derivatives (e.g., 4-fluorobenzylthio) show 3–5× higher antimicrobial activity (MIC = 2–4 µg/mL) due to enhanced sulfur-mediated hydrogen bonding .
  • Substituent Electronics : Electron-withdrawing groups (e.g., nitro) at C3 reduce cytotoxicity in HEK293 cells (IC50 > 100 µM) compared to electron-donating groups (IC50 = 10–20 µM) .

What strategies mitigate oxidation or hydrolysis of the tert-butylphenoxy moiety during long-term storage?

Q. Methodological Guidance

  • Storage Conditions : Lyophilize under argon and store at −80°C in amber vials to prevent photodegradation .
  • Stabilizers : Add 0.1% w/v ascorbic acid to aqueous formulations to inhibit radical-mediated oxidation .
  • Accelerated Stability Testing : Incubate at 40°C/75% RH for 6 months; monitor degradation via UPLC-PDA (λ = 254 nm) .

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